molecular formula C8H6F2O3 B1297450 2,5-Difluoromandelic acid CAS No. 207853-61-0

2,5-Difluoromandelic acid

Cat. No. B1297450
M. Wt: 188.13 g/mol
InChI Key: PATKDMCCMCSATF-UHFFFAOYSA-N
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Description

“2,5-Difluoromandelic acid” is an organic compound with the chemical formula C8H6F2O3 . It is part of a collection of rare and unique chemicals often used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2,5-Difluoromandelic acid” is represented by the linear formula C8H6F2O3 . It has a molecular weight of 188.132 .


Physical And Chemical Properties Analysis

“2,5-Difluoromandelic acid” has a predicted density of 1.522±0.06 g/cm3, a melting point of 110-112°C, and a predicted boiling point of 310.1±37.0 °C . Its pKa is predicted to be 3.17±0.10 .

Scientific Research Applications

Efficient Whole-Cell Biotransformation

2,5-Furandicarboxylic acid (FDCA), derived from 2,5-Difluoromandelic acid, can be efficiently produced through whole-cell biotransformation. This process involves using genetically modified bacteria like Pseudomonas putida to convert 5-(hydroxymethyl)furfural (HMF) into FDCA, a bio-based platform chemical with potential applications as a sustainable substitute for terephthalate in polyesters (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).

Biocatalytic Production of FDCA

The biocatalytic synthesis of FDCA from various chemicals, such as 2-furoic acid and 5-methoxymethylfurfural, is an area of growing interest. Biocatalysis, involving enzymatic and whole-cell catalysis, offers advantages like mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Advances in Catalytic Production for Polyester Monomer

FDCA is being explored as a potential replacement for terephthalic acid in the production of polyesters like poly(ethylene terephthalate) (PET). Catalytic pathways for synthesizing FDCA from lignocellulosic biomass or its downstream products are under investigation to develop biomass-based polyesters as alternatives to petroleum-based ones (Zhang, Li, Tang, Lin, & Long, 2015).

Copper-Based Catalytic Anodes in FDCA Production

Electrochemical oxidation of HMF to FDCA using copper-based catalytic anodes is a novel approach. This method highlights the use of one of the cheapest transition metals, copper, for FDCA production from biomass-derived HMF (Nam, Taitt, & Choi, 2018).

Platinum-Based Catalysts for HMF Oxidation

Platinum nanoparticles on cerium coordination polymers have shown promise in the selective oxidation of HMF into FDCA, with high yields and reusability, underlining the role of novel catalysts in efficient HMF to FDCA conversion (Gong, Zheng, & Ji, 2017).

Novel Biosynthesis Route from Biomass-Derived HMF

A novel enzymatic cascade reaction process has been introduced for the biosynthesis of FDCA from biomass-derived HMF, using a combination of enzymes like 5-hydroxymethylfurfural oxidase (HMFO) and lipase. This process aims at constructing a green biorefinery route for bulk FDCA production from biomass (Wu, Liu, Tan, Zhang, & Yin, 2020).

Safety And Hazards

“2,5-Difluoromandelic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and avoid contact with skin and eyes . Protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(2,5-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATKDMCCMCSATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343274
Record name 2,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoromandelic acid

CAS RN

207853-61-0
Record name 2,5-Difluoro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207853-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207853-61-0
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